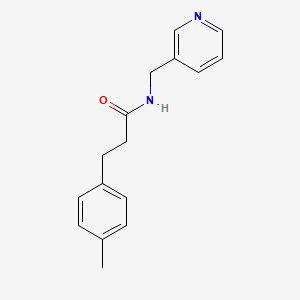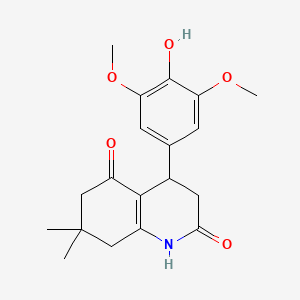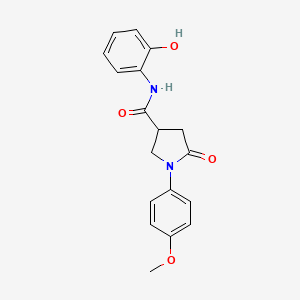![molecular formula C16H25N3O3S B4437382 1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
説明
DAPT is a small molecule inhibitor that targets gamma-secretase, an enzyme that plays a crucial role in the Notch signaling pathway. The Notch pathway is involved in many cellular processes, including cell differentiation, proliferation, and survival. DAPT has been shown to effectively block the Notch pathway by inhibiting gamma-secretase, making it a valuable tool for studying the role of Notch signaling in various cellular processes.
作用機序
DAPT works by inhibiting gamma-secretase, an enzyme that cleaves the transmembrane domain of Notch receptors, releasing the intracellular domain of the receptor, which then translocates to the nucleus and regulates gene expression. By inhibiting gamma-secretase, DAPT effectively blocks the Notch pathway, preventing the release of the intracellular domain of the receptor and downstream signaling.
Biochemical and Physiological Effects:
DAPT has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and promote cell differentiation. DAPT has also been shown to modulate the immune response, regulate angiogenesis, and improve cognitive function.
実験室実験の利点と制限
DAPT has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and used in various experimental systems. It has also been extensively studied and validated as a specific inhibitor of gamma-secretase. However, there are also limitations to using DAPT in lab experiments. It has been shown to have off-target effects on other enzymes, such as caspases, which can complicate data interpretation. Additionally, DAPT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
For research on DAPT include the development of more specific inhibitors, the use of combination therapies, and further research on the role of Notch signaling in various diseases.
科学的研究の応用
DAPT has been extensively studied for its potential applications in scientific research. It has been shown to be a valuable tool for studying the role of Notch signaling in various cellular processes, including cell fate determination, stem cell differentiation, and cancer development. DAPT has also been used to study the role of Notch signaling in the immune system, cardiovascular system, and nervous system.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-18(2)23(21,22)19-12-9-15(10-13-19)16(20)17-11-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQETXVJOPAZDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
![1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)

![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)


![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437359.png)

![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437383.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4437384.png)
![N-cyclohexyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4437394.png)
![3,4-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4437410.png)